![molecular formula C7H4ClN3O B3118273 8-Chloropyrido[2,3-d]pyridazin-5(6h)-one CAS No. 23590-60-5](/img/structure/B3118273.png)
8-Chloropyrido[2,3-d]pyridazin-5(6h)-one
Overview
Description
8-Chloropyrido[2,3-d]pyridazin-5(6h)-one is a chemical compound with the molecular formula C7H4ClN3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of pyridazinones like 8-Chloropyrido[2,3-d]pyridazin-5(6h)-one often involves reactions with C-nucleophiles . For instance, 6,8-dimethyl-3-chloropyrimido-[4,5-c]pyridazin-5,7(6H,8H)dione reacts with malonodinitrile, cyanoacetic ester, and nitromethane in the presence of bases to give products of nucleophilic substitution of the chlorine atom .Molecular Structure Analysis
The molecular structure of 8-Chloropyrido[2,3-d]pyridazin-5(6h)-one consists of a pyridazinone ring with a chlorine atom at the 8-position . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
In terms of chemical reactions, 8-Chloropyrido[2,3-d]pyridazin-5(6h)-one can undergo nucleophilic substitution reactions with various nucleophiles . For example, it reacts with malonodinitrile, cyanoacetic ester, and nitromethane in the presence of bases to give products of nucleophilic substitution of the chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloropyrido[2,3-d]pyridazin-5(6h)-one can be determined using various analytical techniques . These may include its melting point, boiling point, density, molecular weight, and other properties .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Compounds with a similar structure, such as Pyrido[2,3-b]pyrazine, have been used in the development of full-color fluorescent materials for high-performance OLEDs . These materials are crucial for cost-effective multicolor display applications .
Reaction with DBSO
Chloropyrido[2,3-d]pyrimidines, which are structurally similar to the compound , have been studied for their reactions with DBSO . This could potentially lead to the synthesis of new compounds with unique properties .
Tyrosine Kinase Inhibitors
Pyrido[2,3-d]pyrimidin-7-ones, which share a similar core structure with the compound you’re interested in, have been found to selectively inhibit the activity of various tyrosine kinases . These enzymes catalyze phosphate transfer from ATP to tyrosine residues in proteins and represent important targets for antitumor drugs .
Safety and Hazards
The safety and hazards associated with 8-Chloropyrido[2,3-d]pyridazin-5(6h)-one can be found in its Material Safety Data Sheet (MSDS) . This document provides information on the potential health effects, first aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls, and personal protection .
properties
IUPAC Name |
8-chloro-6H-pyrido[2,3-d]pyridazin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(2-1-3-9-5)7(12)11-10-6/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEUZJUEZLTBSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NNC2=O)Cl)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275419 | |
Record name | 8-Chloropyrido[2,3-d]pyridazin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloropyrido[2,3-d]pyridazin-5(6h)-one | |
CAS RN |
23590-60-5 | |
Record name | 8-Chloropyrido[2,3-d]pyridazin-5(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23590-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloropyrido[2,3-d]pyridazin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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